REACTION_CXSMILES
|
B.[CH2:2]([C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].Cl>O1CCCC1>[CH2:2]([C:12]1[CH:13]=[CH:14][C:15]([CH2:16][OH:17])=[CH:19][CH:20]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 40 minutes a solution of 17.2 g
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
ADDITION
|
Details
|
the mixture poured onto ice
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the solid washed with water
|
Type
|
CUSTOM
|
Details
|
to give white crystals
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC)C1=CC=C(CO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |